molecular formula C12H22O3 B1444587 1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one CAS No. 1263365-60-1

1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one

Cat. No.: B1444587
CAS No.: 1263365-60-1
M. Wt: 214.3 g/mol
InChI Key: PEANQBXDHLQMLW-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one is an organic compound featuring a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous conditions or OsO₄ in organic solvents.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one involves its ability to form stable intermediates during chemical reactions. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted side reactions during synthetic transformations . This stability is due to the ring’s ability to delocalize electron density, making it less reactive under certain conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one is unique due to its specific ring structure, which provides distinct reactivity and stability compared to other dioxolanes and dioxanes. Its ability to act as a protecting group and its applications in various fields highlight its versatility and importance in chemical research and industry .

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-3-propylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-5-10(6-4-2)11(13)9-12-14-7-8-15-12/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEANQBXDHLQMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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